2,4-Dimethylpyrimidine-5-carbohydrazide
Description
Properties
IUPAC Name |
2,4-dimethylpyrimidine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4-6(7(12)11-8)3-9-5(2)10-4/h3H,8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDPWGOVAVFNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529708 | |
| Record name | 2,4-Dimethylpyrimidine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88317-45-7 | |
| Record name | 2,4-Dimethylpyrimidine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dimethylpyrimidine 5 Carbohydrazide and Its Analogues
Strategies for the Construction of the 2,4-Dimethylpyrimidine (B81748) Core
The formation of the central pyrimidine (B1678525) ring is the foundational step in the synthesis. Chemists have employed several strategies, primarily centered around building the ring from acyclic precursors or modifying an existing pyrimidine structure.
Condensation Reactions for Pyrimidine Ring Formation
The most prevalent and versatile method for constructing the pyrimidine ring involves the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as amidines, ureas, or guanidines. bu.edu.eg This approach, often referred to as the Principal Synthesis, allows for direct assembly of the heterocyclic core.
For the synthesis of the 2,4-dimethylpyrimidine scaffold, the key starting materials are typically a 1,3-dicarbonyl compound and an amidine. Specifically, the reaction of acetylacetone (B45752) (2,4-pentanedione) with acetamidine (B91507) hydrochloride provides a direct route to 2,4,6-trimethylpyrimidine. To achieve the desired 2,4-dimethylpyrimidine structure, a different set of precursors would be required, illustrating the modularity of this synthetic strategy. A common variation involves the reaction of urea (B33335) with acetylacetone, which, under acidic conditions, yields 2-hydroxy-4,6-dimethylpyrimidine. google.comgoogle.com This product can then be further modified to achieve the target structure.
Multicomponent reactions, where several starting materials react in a single step, also represent an efficient condensation strategy. For instance, a one-pot reaction involving benzaldehydes, ethyl cyanoacetate, and thiourea (B124793) can produce highly functionalized pyrimidine derivatives, showcasing the power of condensation chemistry to rapidly build molecular complexity. nih.gov These reactions are often catalyzed by an acid or a base and can be performed in various solvents, with ethanol (B145695) being a common choice. nih.gov
Table 1: Examples of Condensation Reactions for Pyrimidine Core Synthesis
| Three-Carbon Component | N-C-N Component | Conditions | Primary Product Type | Reference |
|---|---|---|---|---|
| Acetylacetone | Urea | Acid catalyst (e.g., H₂SO₄), Ethanol, 40-50°C | 2-Hydroxy-4,6-dimethylpyrimidine | google.com |
| Ethyl Cyanoacetate / Benzaldehyde | Thiourea | KHCO₃, Ethanol, Reflux | 4-Aryl-5-carbonitrile-2-thioxopyrimidine | nih.gov |
| β-Enaminones | Carboxamides | Basic conditions | 2,4,6-Trisubstituted Pyrimidines | mdpi.com |
| N-vinyl Amides | Nitriles | Tf₂O, 2-chloropyridine | Substituted Pyrimidines | nih.gov |
Derivatization of Pre-formed Pyrimidine Rings
An alternative to building the pyrimidine ring from scratch is to modify a pre-existing pyrimidine core. gsconlinepress.com This strategy is particularly useful when the desired starting pyrimidine is commercially available or easily synthesized. Functionalization can be achieved through various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.
For instance, a pyrimidine ring bearing leaving groups like halogens (e.g., 2,4-dichloropyrimidine) can be selectively functionalized. The methyl groups could theoretically be introduced via organometallic cross-coupling reactions, such as the Suzuki or Stille coupling, by reacting the halogenated pyrimidine with an appropriate methyl-organometallic reagent. While a powerful tool for creating substituted heterocycles, this approach may be less direct for synthesizing the specific 2,4-dimethyl pattern compared to condensation reactions. gsconlinepress.com Derivatization is also a key strategy for introducing other functional groups onto an already formed 2,4-dimethylpyrimidine ring system.
Introduction and Functionalization of the 5-Carbohydrazide Moiety
Once the 2,4-dimethylpyrimidine core is established, the next critical step is the installation of the carbohydrazide (B1668358) group (-CONHNH₂) at the 5-position of the ring.
Direct Synthesis Approaches for Carbohydrazides
The direct conversion of a carboxylic acid to a carbohydrazide is possible but often challenging and less efficient than other methods. researchgate.net However, recent advancements have led to more viable direct approaches. A notable example is the use of continuous flow chemistry, which allows for the synthesis of acid hydrazides directly from their corresponding carboxylic acids. osti.gov In this setup, a solution of the carboxylic acid (e.g., 2,4-dimethylpyrimidine-5-carboxylic acid) is mixed with a hydrazinating agent under controlled temperature and pressure, enabling a rapid and efficient conversion with short residence times. osti.gov This method avoids the need to isolate an intermediate ester, streamlining the synthetic process.
Post-synthetic Modification of 2,4-Dimethylpyrimidine-5-carboxylate Precursors
The most conventional and widely documented method for preparing carbohydrazides is the post-synthetic modification of a carboxylate ester precursor. researchgate.net This two-step process involves first synthesizing an ester, such as ethyl 2,4-dimethylpyrimidine-5-carboxylate, and then converting it to the desired carbohydrazide.
The transformation, known as hydrazinolysis, is typically accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol or methanol (B129727). ajgreenchem.comnih.govmdpi.com The reaction is usually carried out under reflux conditions to drive it to completion. nih.gov The carbohydrazide product is often insoluble in the reaction solvent and precipitates upon cooling, which simplifies its isolation and purification. nih.gov This robust and reliable method is a cornerstone in the synthesis of a vast array of heterocyclic carbohydrazides. ajgreenchem.commdpi.com
Table 2: Synthesis of the Carbohydrazide Moiety from an Ester Precursor
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Ethyl imidazo[1,2-a]pyridine-2-carboxylate | Hydrazine Hydrate (excess) | None (neat) | Reflux, 3h | Imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) | nih.gov |
| Pyrazoline-5-carboxylate Ester | 80% Hydrazine Hydrate | Methanol | Reflux | Pyrazoline-5-carbohydrazide | mdpi.com |
| 5-Methylethylpyrazinoate | Hydrazine Hydrate | Ethanol / H₂SO₄ (catalyst for esterification step) | Reflux | 5-Methylpyrazinoic acid hydrazide | ajgreenchem.com |
Optimization of Synthetic Routes for Scalability and Efficiency
To move from laboratory-scale synthesis to larger-scale production, optimization of the synthetic route is crucial. Key goals include improving yields, reducing reaction times, minimizing waste, and ensuring the process is reproducible and safe. researchgate.net
Several modern techniques have been applied to the synthesis of pyrimidine derivatives to enhance efficiency. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes while often improving yields. ijper.org This "green chemistry" approach is advantageous for its efficiency and environmentally friendly nature. ijper.org
One-pot and multicomponent reactions, as mentioned for the pyrimidine core construction, are inherently efficient as they reduce the number of separate operational steps, such as purification of intermediates, which saves time, solvents, and resources. nih.gov
Table 3: Comparison of Conventional and Optimized Synthetic Methods
| Synthetic Step | Conventional Method | Optimized Method | Advantages of Optimization | Reference |
|---|---|---|---|---|
| Pyrimidine Ring Formation | Stepwise condensation with reflux heating (4h) | Microwave irradiation (7-10 min) | Shorter reaction time, excellent yields, eco-friendly | ijper.org |
| Carbohydrazide Formation | Batch reaction of ester with hydrazine | Continuous flow synthesis from carboxylic acid | Improved scalability, enhanced safety, short residence times (13-25 min), high throughput | osti.gov |
| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot/multicomponent reactions | Reduced operational steps, less waste, improved time and resource efficiency | nih.gov |
Development of Green Chemistry Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact and enhance sustainability. rasayanjournal.co.iningentaconnect.com Traditional synthetic methods often rely on hazardous solvents and reagents, leading to significant waste generation. rasayanjournal.co.in In contrast, modern green approaches focus on the use of safer solvents, catalytic methods, and energy-efficient reaction conditions. rasayanjournal.co.in
One of the primary green strategies applicable to the synthesis of 2,4-Dimethylpyrimidine-5-carbohydrazide involves the use of multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and often leading to higher yields. rasayanjournal.co.inresearchgate.net For pyrimidine synthesis, this can involve the condensation of a 1,3-dicarbonyl compound, an amidine, and other functionalized building blocks. researchgate.net
Microwave-assisted synthesis is another prominent green technique that can significantly accelerate the synthesis of pyrimidine derivatives. rasayanjournal.co.in Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net This technique is particularly advantageous for the synthesis of heterocyclic compounds where prolonged heating can lead to side reactions and degradation of products.
The choice of solvent is a critical aspect of green chemistry. The use of greener solvents such as water, ethanol, or ionic liquids, or even conducting reactions under solvent-free conditions, can drastically reduce the environmental footprint of a synthetic process. rasayanjournal.co.inias.ac.in For the final step in the synthesis of this compound, which typically involves the reaction of the corresponding ester (ethyl 2,4-dimethylpyrimidine-5-carboxylate) with hydrazine hydrate, using a green solvent like ethanol is a common and environmentally conscious choice. nih.govajgreenchem.com
The use of catalysts, especially reusable and non-toxic ones, is a cornerstone of green chemistry. mdpi.com For the synthesis of pyrimidine precursors, various catalysts can be employed to enhance reaction efficiency and selectivity. The development of novel catalysts that can be easily recovered and reused is an active area of research.
Below is a table summarizing potential green chemistry approaches for the synthesis of this compound and its analogues.
| Green Chemistry Approach | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. | Reduced reaction steps, lower waste generation, higher atom economy, and increased efficiency. rasayanjournal.co.inresearchgate.net |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation for heating. | Shorter reaction times, increased yields, and cleaner product formation. rasayanjournal.co.inresearchgate.net |
| Solvent-Free or Green Solvents | Conducting reactions without a solvent or using environmentally benign solvents like water or ethanol. | Reduced environmental impact, easier product isolation, and lower cost. rasayanjournal.co.inias.ac.in |
| Catalysis | Employing catalysts to facilitate reactions. | Increased reaction rates, higher selectivity, and the potential for catalyst recycling. mdpi.com |
Impurity Control and Process Robustness in Advanced Synthesis
Ensuring the purity of the final active pharmaceutical ingredient (API) is paramount, and this necessitates a thorough understanding and control of potential impurities throughout the synthetic process. beilstein-journals.orgregistech.com The identification, quantification, and control of impurities are critical aspects of drug development and manufacturing. beilstein-journals.org Similarly, process robustness, which is the ability of a process to remain unaffected by small variations in process parameters, is essential for consistent product quality and manufacturing efficiency. medium.compqri.orgpqri.org
Impurity Control:
Impurities in the synthesis of this compound can originate from various sources, including starting materials, intermediates, side reactions, and degradation products. registech.com A systematic approach to impurity control involves:
Starting Material Purity: Ensuring the high purity of starting materials, such as 2,4-pentanedione and urea for the pyrimidine core synthesis, is the first line of defense against introducing impurities.
Reaction Monitoring: Close monitoring of the reaction progress using analytical techniques like High-Performance Liquid Chromatography (HPLC) can help in identifying the formation of by-products and optimizing reaction conditions to minimize their formation.
Purification Techniques: Developing effective purification methods, such as crystallization or chromatography, is crucial for removing any formed impurities from the final product. nih.gov
Potential impurities in the synthesis of this compound could include unreacted starting materials, partially reacted intermediates, and products of side reactions such as hydrolysis of the hydrazide or the formation of isomeric pyrimidines.
Process Robustness:
A robust manufacturing process is one that can consistently produce a product of the desired quality despite small, unavoidable variations in process parameters. medium.compqri.orgpqri.org The development of a robust process for the synthesis of this compound involves a systematic approach, often guided by the principles of Quality by Design (QbD). sartorius.com
Key steps in developing a robust process include:
Identification of Critical Process Parameters (CPPs): These are parameters that have a significant impact on the critical quality attributes (CQAs) of the product. For the synthesis of this compound, CPPs could include reaction temperature, reaction time, molar ratios of reactants, and the rate of addition of reagents. pqri.org
Design of Experiments (DoE): DoE is a statistical tool used to systematically study the effect of multiple process parameters on the product quality. sartorius.com This allows for the identification of the optimal operating ranges for the CPPs.
Risk Assessment: A thorough risk assessment helps in identifying potential failure modes in the manufacturing process and developing strategies to mitigate them. medium.com
The table below outlines key considerations for ensuring impurity control and process robustness.
| Aspect | Key Considerations |
| Impurity Sources | Starting materials, intermediates, side-products, degradation products. registech.com |
| Control Strategies | High-purity starting materials, reaction monitoring (e.g., HPLC), optimized reaction conditions, effective purification methods. nih.govbeilstein-journals.org |
| Process Parameters | Temperature, time, reactant stoichiometry, solvent quality. pqri.org |
| Robustness Tools | Quality by Design (QbD), Design of Experiments (DoE), Risk Assessment. medium.comsartorius.com |
By implementing these green chemistry principles and robust process control strategies, the synthesis of this compound and its analogues can be achieved in a manner that is both environmentally responsible and commercially viable, ensuring the consistent production of a high-quality product.
Advanced Spectroscopic and Structural Characterization of 2,4 Dimethylpyrimidine 5 Carbohydrazide
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods have been pivotal in confirming the identity and detailing the structural features of 2,4-Dimethylpyrimidine-5-carbohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively published, the expected resonances can be inferred from the analysis of its constituent parts: the 2,4-dimethylpyrimidine (B81748) core and the 5-carbohydrazide substituent.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The methyl groups at positions 2 and 4 of the pyrimidine (B1678525) ring would likely appear as sharp singlet signals. The lone proton on the pyrimidine ring (H-6) would also produce a singlet. The hydrazide moiety (-CONHNH₂) would give rise to signals for the -NH and -NH₂ protons, which are typically broad and their chemical shifts can be sensitive to solvent and temperature.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Distinct signals are expected for the two methyl carbons, the four unique carbons of the pyrimidine ring, and the carbonyl carbon of the carbohydrazide (B1668358) group. The carbonyl carbon is characteristically found far downfield (at a high ppm value). For instance, in related pyrimidine derivatives, the carbonyl carbon of a carbohydrazide group has been observed at chemical shifts higher than 155 ppm. nih.gov
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments. nih.govmdpi.com An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the C-H connections of the pyrimidine ring and the methyl groups.
Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| CH₃ (at C-2) | ~2.4-2.7 | ~20-25 | Singlet |
| CH₃ (at C-4) | ~2.4-2.7 | ~20-25 | Singlet |
| C-6-H | ~8.5-9.0 | ~155-160 | Singlet |
| NH | Broad, variable | - | Broad Singlet |
| NH₂ | Broad, variable | - | Broad Singlet |
| C=O | - | >160 | - |
| C-2, C-4, C-5 | - | Variable based on substitution | - |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C=O, C=N, C=C, and C-H bonds.
The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) in the carbohydrazide group typically appear as medium to strong bands in the region of 3200-3400 cm⁻¹. nih.gov The C=O stretching vibration (Amide I band) of the carbohydrazide is expected to be a very strong and sharp absorption band around 1650-1680 cm⁻¹. nih.govresearchgate.net The N-H bending vibration (Amide II band) usually appears around 1550-1620 cm⁻¹.
Vibrations associated with the pyrimidine ring, such as C=N and C=C stretching, are expected in the 1400-1600 cm⁻¹ region. ijera.comcore.ac.uk The C-H stretching vibrations from the methyl groups and the pyrimidine ring proton would be observed around 2900-3100 cm⁻¹.
Expected IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretching | -NH-NH₂ | 3200-3400 | Medium-Strong |
| C-H Stretching (Aromatic/Aliphatic) | Pyrimidine C-H, -CH₃ | 2900-3100 | Medium-Weak |
| C=O Stretching (Amide I) | -CONH- | 1650-1680 | Strong, Sharp |
| N-H Bending (Amide II) | -CONH- | 1550-1620 | Medium |
| C=N and C=C Stretching | Pyrimidine Ring | 1400-1600 | Medium-Strong |
Mass Spectrometry (MS and HRMS) and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular formula of this compound is C₇H₁₀N₄O, giving it a molecular weight of 166.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 166.
High-Resolution Mass Spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. The fragmentation pathway can be predicted based on the structure. Common fragmentation processes for pyrimidine derivatives involve the cleavage of side chains and the rupture of the heterocyclic ring. researchgate.netsapub.org For this compound, initial fragmentation would likely involve the loss of the carbohydrazide side chain or parts of it.
Plausible Fragmentation Pathway:
α-cleavage: Loss of the •NHNH₂ radical (m/z 31) from the molecular ion to form a stable acylium ion at m/z 135.
Loss of CO: The acylium ion (m/z 135) could then lose a molecule of carbon monoxide (m/z 28) to yield a fragment corresponding to the 2,4-dimethylpyrimidine cation at m/z 107.
Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring would lead to smaller charged species.
Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 166 | [M]⁺• (Molecular Ion) | [C₇H₁₀N₄O]⁺• |
| 135 | [M - NHNH₂]⁺ | [C₇H₇N₂O]⁺ |
| 107 | [M - CONHNH₂]⁺ | [C₆H₇N₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule. Pyrimidine and its derivatives are known to exhibit strong absorption in the UV region due to π → π* and n → π* electronic transitions within the aromatic ring and associated chromophores. nih.gov The carbohydrazide group, with its carbonyl and nitrogen lone pairs, will also influence the electronic spectrum. It is expected that this compound would show characteristic absorption maxima (λmax) in the 200-400 nm range. Studies on similar pyrimidine derivatives have shown absorption maxima around 275 nm. nih.gov
Solid-State Structural Investigations
Single-Crystal X-ray Diffraction (XRD)
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
A search of the available scientific literature did not yield a published crystal structure for this compound. Therefore, no experimental crystallographic data can be presented in this article.
If a single crystal of the compound were to be analyzed, the resulting data would typically be presented as follows:
Hypothetical Crystallographic Data Table
| Parameter | Description |
|---|---|
| Chemical Formula | C₇H₁₀N₄O |
| Formula Weight | 166.18 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit cell dimensions | a = x Å, b = y Å, c = z Å α = 90°, β = x°, γ = 90° |
| Volume (V) | x ų |
| Z (molecules per unit cell) | e.g., 4 |
| Calculated Density | x g/cm³ |
Such an analysis would be invaluable for understanding the planarity of the pyrimidine ring, the conformation of the carbohydrazide side chain, and the nature of the hydrogen-bonding network in the solid state, which governs the crystal packing.
Powder X-ray Diffraction (PXRD) for Polymorphism Studies
A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available Powder X-ray Diffraction (PXRD) data or specific polymorphism studies for the compound this compound. While PXRD is a fundamental technique for the solid-state characterization of crystalline materials, providing insights into their polymorphic forms, crystal purity, and structural properties, no such studies have been published for this particular carbohydrazide derivative.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. PXRD analysis is the primary method used to identify and differentiate between these polymorphic forms. A typical PXRD analysis would involve exposing a powdered sample of the compound to X-rays and measuring the diffraction pattern, which is unique to a specific crystal structure. The resulting data, usually presented as a table of 2θ values, d-spacing, and relative intensities, serves as a fingerprint for the crystalline form.
The absence of such data for this compound indicates a gap in the scientific understanding of its solid-state properties. Further research, including single crystal X-ray diffraction to determine the definitive crystal structure and subsequent PXRD studies under various crystallization conditions, would be necessary to explore the potential for polymorphism in this compound. Such investigations would be invaluable for any future applications where the solid-state properties of this compound are of importance.
Without experimental data, a detailed analysis and the creation of data tables as requested are not possible at this time.
Computational and Theoretical Investigations of 2,4 Dimethylpyrimidine 5 Carbohydrazide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. These methods solve the Schrödinger equation, or approximations of it, to map the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. mdpi.commdpi.com For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are performed to predict the most stable three-dimensional conformation of the molecule in the gas phase. mdpi.com
Note: The values in this table are representative of pyrimidine derivatives and serve as an estimation for 2,4-Dimethylpyrimidine-5-carbohydrazide.
The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The analysis of these orbitals is a key component of DFT studies. researchgate.net
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's capacity to donate electrons. A higher HOMO energy level (EHOMO) suggests a greater tendency to act as an electron donor in reactions. In pyrimidine and hydrazide derivatives, the HOMO is often distributed across the heterocyclic ring and the hydrazide group, indicating these are potential sites for electrophilic attack. nih.govnih.gov
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. A lower LUMO energy level (ELUMO) indicates a greater propensity to act as an electron acceptor. The LUMO is typically located on the pyrimidine ring, highlighting its potential role in nucleophilic reactions. mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.gov
Table 2: Frontier Molecular Orbital Energies for Similar Heterocyclic Compounds
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
|---|---|---|---|---|
| Pyrimidine Derivative researchgate.net | -5.55 to -7.63 | -0.8 to -2.5 | ~4.75 - 5.13 | Indicates high stability and moderate reactivity. |
| Fatty Hydrazide nih.gov | -5.47 to -6.88 | -0.8 to -1.5 | ~4.40 - 5.38 | Suggests a capacity for electron donation and surface interaction. |
Note: These values provide a reference for estimating the electronic properties of this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are essential for studying how a molecule like this compound might behave in a biological environment, particularly its interactions with protein targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. cmjpublishers.comresearchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov
For pyrimidine carbohydrazide (B1668358) derivatives, docking studies have been performed against various targets, including utrophin modulators and kinases. nih.govnih.gov These studies typically reveal that the pyrimidine core can form key interactions within the active site of a protein. Common interactions include:
Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the hydrogen atoms of the carbohydrazide group (-CONHNH2) are potential hydrogen bond donors and acceptors, allowing for strong, specific interactions with amino acid residues like Cysteine, Leucine, and Isoleucine. rsc.org
Hydrophobic Interactions: The methyl groups and the aromatic pyrimidine ring can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket. rsc.org
Pi-Pi Stacking: The aromatic pyrimidine ring can stack with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan.
The output of a docking simulation is typically a binding affinity or docking score (measured in kcal/mol), where a more negative value indicates a more favorable binding interaction.
Table 3: Example Molecular Docking Results for a Pyrimidine Derivative Against a Kinase Target
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity | -9.1 kcal/mol | A strong predicted binding affinity, suggesting potent inhibition. |
| Interacting Residues | Cys502, Ile428, Leu553 | Identifies the key amino acids involved in binding. |
| Hydrogen Bonds | Formed with Cys502 | Indicates a specific and strong anchoring point in the binding site. |
Note: This data is illustrative, based on studies of pyrimidine derivatives binding to protein kinases, such as Focal Adhesion Kinase (FAK). rsc.org
While molecular docking provides a static snapshot of binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective. rsc.org MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational flexibility of the ligand. mdpi.com
An MD simulation of a ligand-protein complex, typically run for nanoseconds, can confirm the stability of the binding pose predicted by docking. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value (fluctuations < 0.1 nm) suggests that the complex has reached equilibrium and the binding is stable. mdpi.com
Binding Free Energy Calculation: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone. rsc.org
These simulations can reveal how the ligand adapts its conformation within the binding site and how the protein may adjust to accommodate the ligand, providing a more complete picture of the binding event. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like 2-pyrimidine carbohydrazides, 3D-QSAR models are particularly powerful. nih.govacs.org
3D-QSAR techniques such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are used to build predictive models. nih.gov These models correlate the biological activity (e.g., inhibitory concentration, IC50) of a set of molecules with their 3D properties, represented as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov
The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions around the molecular scaffold where modifications are likely to increase or decrease activity:
Steric Maps: Indicate areas where bulky groups are favored (typically green contours) or disfavored (yellow contours).
Electrostatic Maps: Show regions where positive charge is favorable (blue contours) or negative charge is favorable (red contours).
Hydrophobic Maps: Identify where hydrophobic groups enhance activity (yellow contours) or decrease it (white contours).
These models are validated statistically to ensure their predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value ( > 0.5) indicates good predictive ability. nih.gov
Table 4: Statistical Results of a 3D-QSAR Model for 2-Pyrimidine Carbohydrazides
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (r²pred) | Interpretation |
|---|---|---|---|---|
| CoMFA nih.gov | 0.528 | 0.776 | N/A | The model has acceptable internal predictive ability. |
Source: Data based on a QSAR study of 2-pyrimidine carbohydrazides as utrophin modulators. nih.govacs.org
These QSAR studies provide a powerful rationale for designing new, more potent derivatives of this compound by suggesting specific structural modifications that are likely to enhance biological activity. researchgate.net
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation reports focused solely on the chemical compound This compound .
Research in this area tends to focus on broader classes of pyrimidine carbohydrazide derivatives or other related pyrimidine compounds. These studies utilize computational methods to explore the structure-activity relationships, predict biological activities, and understand the effects of different substituents on the pyrimidine scaffold.
While methodologies such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking have been applied to various pyrimidine carbohydrazides to predict their therapeutic potential, specific data and detailed research findings for this compound are not available in the reviewed literature. Therefore, the requested article detailing predictive modeling and substituent effects for this specific compound cannot be generated at this time.
Chemical Reactivity and Derivatization Strategies of 2,4 Dimethylpyrimidine 5 Carbohydrazide
Reactions at the Carbohydrazide (B1668358) Moiety
The carbohydrazide group (-CONHNH2) is a highly reactive functional group that serves as a key handle for derivatization. It readily participates in condensation and cyclization reactions, enabling the construction of more complex molecular architectures.
Condensation Reactions with Aldehydes and Ketones (e.g., Schiff Base Formation)
A fundamental reaction of the carbohydrazide moiety is its condensation with aldehydes and ketones to form acylhydrazones, which are a class of Schiff bases. science.govchemguide.co.uk This reaction typically proceeds by the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. The initial addition is followed by the elimination of a water molecule to yield the corresponding N-acylhydrazone. chemguide.co.uk These reactions are often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by a small amount of acid.
The general reaction is as follows:
2,4-Dimethylpyrimidine-5-carbohydrazide + R-CHO (Aldehyde) → 2,4-Dimethylpyrimidine-5-carbonyl-N-((E)-ylidene)hydrazide + H₂O
this compound + R₂C=O (Ketone) → 2,4-Dimethylpyrimidine-5-carbonyl-N-((E)-propylidene)hydrazide + H₂O
The resulting Schiff bases are versatile intermediates themselves and have been explored for their wide range of biological activities. science.gov The formation of the azomethine (-C=N-) linkage is a key feature of these compounds. science.gov
Table 1: Examples of Schiff Bases Derived from this compound
| Aldehyde/Ketone Reactant | Resulting Schiff Base (N-Acylhydrazone) |
|---|---|
| Benzaldehyde | N'-benzylidene-2,4-dimethylpyrimidine-5-carbohydrazide |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2,4-dimethylpyrimidine-5-carbohydrazide |
| Acetone | 2,4-dimethyl-N'-(propan-2-ylidene)pyrimidine-5-carbohydrazide |
Cyclization Reactions to Form Fused Heterocycles (e.g., Oxadiazoles, Triazoles)
The carbohydrazide moiety is a valuable precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These ring systems are important pharmacophores in drug discovery.
1,3,4-Oxadiazoles: One common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. Alternatively, carbohydrazides can be directly converted into 1,3,4-oxadiazoles. For instance, treatment of a carbohydrazide with an orthoester or cyclization with reagents like phosphoryl chloride in the presence of an acid can yield the corresponding 1,3,4-oxadiazole (B1194373) derivative. nih.gov
A series of dihydropyrimidine (B8664642) substituted 1,3,4-oxadiazole derivatives has been synthesized through the cyclization of carbohydrazide using phosphoryl chloride and benzoic acid under acidic conditions.
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from this compound can be achieved through a multi-step process. A common route involves the reaction of the carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization in the presence of a base, such as sodium hydroxide, to yield the corresponding 1,2,4-triazole-3-thiol derivative. nih.gov
Modifications and Functionalization of the Pyrimidine (B1678525) Ring
The 2,4-dimethylpyrimidine (B81748) ring itself can be a site for further chemical modifications, although the presence of the two nitrogen atoms makes it an electron-deficient system.
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Substitution: The pyrimidine ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. However, electrophilic substitution can occur, typically at the C-5 position, which is the most electron-rich carbon atom in the ring. researchgate.net The presence of activating groups on the ring can facilitate such reactions. researchgate.net
Nucleophilic Substitution: Nucleophilic substitution reactions are more common for the pyrimidine ring, particularly at the electron-deficient C-2, C-4, and C-6 positions. researchgate.net In the case of 2,4-dimethylpyrimidine, these positions are occupied by methyl groups. However, if a leaving group, such as a halogen, were present at these positions, it could be displaced by a nucleophile. Generally, the 4-position of a pyrimidine ring is more susceptible to nucleophilic attack than the 2-position. stackexchange.com
Synthesis of Pyrimidine-Fused Ring Systems
The pyrimidine ring can serve as a foundation for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov Various synthetic strategies can be employed to annulate another ring onto the pyrimidine core of this compound or its derivatives. For example, reactions involving the substituents on the pyrimidine ring or the functional groups derived from the carbohydrazide moiety can lead to the formation of fused systems like thiazolo[3,2-a]pyrimidines or triazolo[1,5-a]pyrimidines. researchgate.netmdpi.com The specific synthetic route would depend on the desired fused ring system.
Design and Synthesis of Advanced this compound Analogues
The this compound scaffold is a versatile platform for the design and synthesis of advanced analogues with tailored properties. By strategically modifying the carbohydrazide moiety and the pyrimidine ring, researchers can develop novel compounds for various applications.
The design of such analogues often involves computational studies to predict their binding interactions with biological targets. nih.gov Synthetic strategies then focus on introducing diverse substituents to explore the structure-activity relationships. For example, a variety of Schiff bases can be synthesized from the carbohydrazide and different aromatic or heteroaromatic aldehydes to create a library of compounds for biological screening. nih.gov Furthermore, the pyrimidine ring can be functionalized or used as a core for building more complex, fused heterocyclic systems. The development of novel pyrimidine derivatives as potential inhibitors of various enzymes is an active area of research. nih.govnih.govnih.gov
Table 2: Key Compounds Mentioned in This Article
| Compound Name |
|---|
| This compound |
| 1,3,4-Oxadiazole |
| 1,2,4-Triazole (B32235) |
| N-Acylhydrazone |
| Schiff Base |
| Thiazolo[3,2-a]pyrimidine |
| Triazolo[1,5-a]pyrimidine |
| N'-benzylidene-2,4-dimethylpyrimidine-5-carbohydrazide |
| N'-(4-chlorobenzylidene)-2,4-dimethylpyrimidine-5-carbohydrazide |
| 2,4-dimethyl-N'-(propan-2-ylidene)pyrimidine-5-carbohydrazide |
Scaffold Hopping and Bioisosteric Replacement Strategies
In the quest for novel compounds with improved properties, medicinal chemists often turn to the strategic modification of a known chemical scaffold. Scaffold hopping and bioisosteric replacement are two such strategies that allow for the exploration of new chemical space while retaining key pharmacophoric features.
Scaffold Hopping involves the replacement of a core molecular structure with a different, yet functionally similar, framework. For this compound, this could involve replacing the pyrimidine ring with other heterocyclic systems. The goal is to identify new scaffolds that may offer advantages in terms of synthetic accessibility, patentability, or physicochemical properties. For instance, the pyrimidine core could be "hopped" to other related heterocycles such as pyrazolo[3,4-d]pyrimidines or furano[2,3-d]pyrimidines. ajgreenchem.comresearchgate.net This approach aims to maintain the spatial arrangement of key functional groups, in this case, the dimethyl substituents and the carbohydrazide side chain, which may be crucial for biological activity.
Bioisosteric Replacement is a more nuanced strategy that involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule that exhibits similar biological activity. This technique is frequently used to address issues of metabolic stability, toxicity, or to fine-tune the potency of a lead compound.
In the context of this compound, bioisosteric replacement can be envisioned at several positions. The carbohydrazide moiety (-CONHNH2) itself is a classic bioisostere of other functional groups and can be a target for modification. For example, the amide bond within the carbohydrazide is susceptible to hydrolysis in vivo. A common bioisosteric replacement for an amide is a 1,2,4-triazole ring. mdpi.com This substitution can enhance metabolic stability while maintaining the crucial hydrogen bonding interactions often required for receptor binding. mdpi.com
Another potential point for bioisosteric replacement is the methyl groups on the pyrimidine ring. While seemingly simple, these groups can be critical for activity or, conversely, sites of metabolic attack. A common bioisosteric replacement for a methyl group is a halogen, such as fluorine. The substitution of hydrogen with fluorine can significantly alter the electronic properties of the molecule and block metabolic oxidation. researchgate.net
The following table illustrates potential bioisosteric replacements for different moieties within this compound:
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Amide (-CONH-) | 1,2,4-Triazole | Increased metabolic stability, maintenance of H-bonding capacity. mdpi.com |
| Hydrazine (B178648) (-NH2) | Hydroxylamine (-OH) | Alteration of H-bonding properties and basicity. |
| Methyl (-CH3) | Chlorine (-Cl), Fluorine (-F) | Modification of electronic properties, blocking of metabolism. researchgate.net |
| Pyrimidine Ring | Pyridine (B92270), Pyrazine | Alteration of core scaffold properties, exploration of new chemical space. |
These strategies, while powerful, are highly dependent on the specific biological target and the desired property improvements. Their successful application relies on a deep understanding of the structure-activity relationships of the parent molecule.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a high-throughput platform for the synthesis of large, diverse libraries of compounds, which is invaluable for the discovery of new lead structures in drug development. The reactive nature of the carbohydrazide functional group in this compound makes it an excellent handle for the generation of such libraries.
The primary approach to building a combinatorial library from this scaffold is through the derivatization of the terminal amine of the hydrazide group. This can be readily achieved through condensation reactions with a wide array of aldehydes and ketones to form a diverse library of N'-substituted hydrazones. nih.gov This reaction is typically robust and can be performed in parallel, making it well-suited for combinatorial synthesis.
A general scheme for the combinatorial synthesis of a hydrazone library from this compound is as follows:
Step 1: Parallel Dispensing: Solutions of this compound are dispensed into an array of reaction vessels (e.g., a 96-well plate).
Step 2: Aldehyde/Ketone Addition: A diverse collection of aldehydes or ketones, each dissolved in a suitable solvent, is added to the individual reaction vessels.
Step 3: Reaction and Purification: The reactions are allowed to proceed, often with gentle heating or the addition of a catalytic amount of acid. Purification can be achieved through techniques amenable to high-throughput workflows, such as solid-phase extraction or crystallization.
The diversity of the resulting library is dictated by the variety of aldehydes and ketones used in the second step. This can range from simple aliphatic and aromatic aldehydes to more complex heterocyclic and functionalized carbonyl compounds.
Beyond hydrazone formation, the carbohydrazide moiety can undergo cyclocondensation reactions with various bifunctional reagents to create new heterocyclic rings. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of oxadiazole-thiones. mdpi.com Similarly, reaction with β-dicarbonyl compounds can yield pyrazole (B372694) derivatives. These reactions significantly increase the structural diversity of the library by introducing new ring systems.
The following table outlines a selection of potential reactions for the combinatorial derivatization of this compound:
| Reagent Class | Resulting Derivative Class | Reaction Conditions |
| Aromatic Aldehydes | N'-Arylmethylenehydrazides (Hydrazones) | Reflux in ethanol with catalytic acetic acid. nih.gov |
| Aromatic Ketones | N'-Aryl-ethylidenehydrazides (Hydrazones) | Reflux in ethanol with catalytic acetic acid. nih.gov |
| Carbon Disulfide | 5-(2,4-Dimethylpyrimidin-5-yl)-1,3,4-oxadiazole-2(3H)-thione | Reflux in ethanolic potassium hydroxide. mdpi.com |
| Phenyl isothiocyanate | N-Phenylthiocarbamoyl carbohydrazide | Stirring at room temperature in an appropriate solvent. mdpi.com |
The successful implementation of these combinatorial strategies can rapidly generate a large number of novel derivatives of this compound, providing a rich source of compounds for biological screening and the identification of new lead molecules. The liquid-phase synthesis of a library of over 2200 pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides demonstrates the feasibility of such large-scale combinatorial efforts on similar heterocyclic carbohydrazide scaffolds. nih.gov
Pre Clinical Biological Research and Mechanistic Studies of 2,4 Dimethylpyrimidine 5 Carbohydrazide and Its Derivatives
In Vitro and Cellular Level Investigations
Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase-4, Dihydrofolate Reductase, Kinases)
Derivatives of pyrimidine (B1678525) carbohydrazide (B1668358) have been investigated as inhibitors of several key enzymes implicated in disease pathogenesis.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors are an established class of oral antidiabetic medications for managing type 2 diabetes. nih.gov They function by preventing the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. nih.gov In the search for new, potent, and selective DPP-4 inhibitors, various heterocyclic compounds, including pyrimidine derivatives, have been explored. nih.govnih.govrsc.org Research into carbohydrazide derivatives has identified them as potential DPP-4 inhibitors. nih.gov For instance, a series of dihydropyrimidine (B8664642) phthalimide (B116566) hybrids were synthesized and showed potent in vitro and in vivo DPP-4 inhibitory activity. nih.gov Specifically, hybrids 10g and 10i demonstrated extended DPP-4 inhibition, with blood activity of 73.3% and 76% respectively, even at 48 hours. nih.gov This highlights the potential of the pyrimidine scaffold in designing effective DPP-4 inhibitors.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. mdpi.com Its inhibition disrupts cellular proliferation, making it a key target for anticancer and antimicrobial therapies. mdpi.comresearchgate.net Pyrimidine derivatives, particularly those with a 2,4-diamino substitution, are a major class of DHFR inhibitors. researchgate.net Studies on 2,4-diaminopyrido[3,2-d]pyrimidines and related nonclassical antifolates have demonstrated their potent inhibitory activity against DHFR from pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii. nih.govnih.gov For example, the 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine (compound 7 ) was found to be a highly potent inhibitor of T. gondii DHFR with an IC50 value of 0.0047 µM. nih.gov Similarly, a 5-deaza N10-Me 3,4,5-trimethoxy analog (compound 3 ) was 300-fold more potent against tgDHFR than the standard drug trimethoprim. nih.gov These findings underscore the significance of the pyrimidine core in developing selective DHFR inhibitors.
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. Several pyrimidine derivatives have been developed as kinase inhibitors. For example, some 6-substituted imidazo[1,2-a] pyridine (B92270) derivatives have been found to be effective against colon cancer cell lines, with some acting as potent and selective p110a inhibitors. nih.gov Additionally, Platelet-derived growth factor receptor alpha (PDGFRA), a protein tyrosine kinase, is a target for various cancers, and its inhibition by small molecules is a key therapeutic strategy. nih.gov
Table 1: Enzyme Inhibition by Pyrimidine Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Dihydropyrimidine Phthalimide Hybrids | Dipeptidyl Peptidase-4 (DPP-4) | Compounds 10g and 10i showed extended DPP-4 inhibition (73.3% and 76% at 48h). | nih.gov |
| 2,4-Diaminopyrido[3,2-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Compound 7 was a potent inhibitor of T. gondii DHFR (IC50 = 0.0047 µM). | nih.gov |
Cytotoxicity Assays Against Cancer Cell Lines
The antiproliferative potential of 2,4-dimethylpyrimidine-5-carbohydrazide derivatives has been evaluated against a variety of human cancer cell lines.
Numerous studies have synthesized novel carbohydrazide and carboxamide derivatives of fused pyridine and pyrimidine systems and tested their anticancer activity. asianpubs.orgmdpi.com For instance, a series of novel imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives were evaluated for their in vitro cytotoxicity against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines. nih.gov Five compounds from this series exhibited weak to moderate cytotoxic activity, with IC50 values as low as 22.6 μM against MCF-7 and 13.4 μM against HT-29 cells. nih.gov
Similarly, dihydropyrazole-carbohydrazide derivatives have shown antiproliferative activity in the micromolar range against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov In another study, novel pyrimidine derivatives demonstrated strong cytotoxicity against the A549 lung cancer cell line at a concentration of 100 μM. nih.gov Trifluoromethyl-containing thiazolo[4,5-d]pyrimidine (B1250722) derivatives also exhibited significant cytotoxic effects against melanotic and amelanotic melanoma cell lines. mdpi.com A specific N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide derivative was found to significantly inhibit the viability and proliferation of PC-3 and LNCaP prostate cancer cells. nih.gov
Table 2: Cytotoxicity of Pyrimidine Carbohydrazide Derivatives Against Cancer Cell Lines
| Compound Series | Cancer Cell Line(s) | Potency (IC50) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-2-carbohydrazides | MCF-7 (Breast), HT-29 (Colon) | 22.6 µM (MCF-7), 13.4 µM (HT-29) | nih.gov |
| Dihydropyrazole-carbohydrazides | MCF-7, MDA-MB-231 (Breast) | µM range | nih.gov |
| Thiazolo[4,5-d]pyrimidines | C32, A375 (Melanoma) | 24.4 µM (C32), 25.4 µM (A375) | mdpi.com |
Evaluation of Antimicrobial Potency (Antibacterial, Antifungal, Antiviral, Antiparasitic)
The broad-spectrum antimicrobial potential of pyrimidine carbohydrazide derivatives is a significant area of investigation.
Antibacterial Activity: Hydrazone derivatives of heterocyclic systems are well-known for their antimicrobial properties. nih.gov A series of (E)-N'-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives were synthesized and tested for their in vitro antibacterial activity. nih.gov Compounds 8d , 8e , and 8f from this series showed excellent activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, S. pyogenes) bacteria, with zones of inhibition ranging from 22 to 33 mm. nih.gov Other studies on 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives also reported promising activity against both Gram-positive and Gram-negative bacterial strains.
Antifungal Activity: The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. nih.gov Pyridine carbohydrazide derivatives have demonstrated notable antifungal potential, particularly against various Candida species. nih.gov In one study, a specific pyridine carbohydrazide derivative showed potent activity against four multidrug-resistant strains of Candida spp., with minimum inhibitory concentration (MIC) values between 16–24 µg/mL, which was comparable or superior to the standard drug fluconazole. nih.gov Furthermore, derivatives of 5-aminoimidazole-4-carbohydrazonamide have been validated as effective antifungal agents against Candida krusei, Candida albicans, and Cryptococcus neoformans. mdpi.com Some of these compounds were found to be fungicidal at their MIC concentrations. mdpi.com
Antiviral Activity: In the search for novel anti-HIV agents, a series of N'-Arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide derivatives were designed and synthesized. nih.gov These compounds were evaluated for their anti-HIV-1 activity and showed EC50 values in the range of 90 to 155 µM without significant cytotoxicity to human cells. nih.gov Compound 5j , which contains a 4-methylbenzylidene group, was the most active, with an EC50 of 90 µM. nih.gov Molecular modeling suggested that these compounds could act as HIV-1 integrase inhibitors. nih.gov
Antiparasitic Activity: As mentioned in the DHFR inhibition section, pyrimidine derivatives have been specifically designed to target enzymes from parasites like Toxoplasma gondii, indicating their potential as antiparasitic agents. nih.govnih.gov
Table 3: Antimicrobial Activity of Pyrimidine Carbohydrazide Derivatives
| Compound Series | Activity Type | Pathogen(s) | Key Findings | Reference |
|---|---|---|---|---|
| Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides | Antibacterial | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Compounds 8d, 8e, 8f showed excellent activity (Zone of inhibition 22-33 mm). | nih.gov |
| Pyridine carbohydrazides | Antifungal | Multidrug-resistant Candida spp. | Potent activity with MIC values of 16–24 µg/mL. | nih.gov |
| 5-Aminoimidazole-4-carbohydrazonamides | Antifungal | C. krusei, C. albicans | Fungicidal activity at MIC concentrations. | mdpi.com |
Assessment of Anti-inflammatory Activity
Pyrimidine derivatives have been explored for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.comnih.gov Certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs as it reduces gastrointestinal side effects. mdpi.comnih.gov In addition to COX inhibition, some derivatives have shown antioxidant capabilities by reducing reactive oxygen species (ROS) in inflammatory cell models. mdpi.comnih.gov The anti-inflammatory potential of pyrimidine derivatives has also been linked to the inhibition of lipoxygenase (LOX). nih.govmdpi.com For instance, pyrimidine derivatives 2a (IC50 = 42 μM) and 2f (IC50 = 47.5 μM) were identified as potent lipoxygenase inhibitors. nih.gov
Studies on Potential Neurological Targets
While the core pyrimidine structure is found in compounds with central nervous system activity, specific preclinical research focusing on this compound and its direct derivatives targeting neurological pathways is not extensively documented in the currently available literature.
In Vivo Pre-clinical Models for Activity Assessment
The promising in vitro results for many pyrimidine carbohydrazide derivatives have led to their evaluation in in vivo preclinical models.
For instance, carbohydrazide derivatives identified as DPP-4 inhibitors in vitro were further tested in vivo for their antidiabetic activity. nih.gov In studies involving novel dihydropyrimidine phthalimide hybrids, chronic treatment in type 2 diabetic rats was assessed using an oral glucose tolerance test, confirming their DPP-4 inhibitory action in a living system. nih.gov
In the realm of oncology, the in vitro anticancer activity of N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide was corroborated in an in vivo model using PC-3 xenografts in nude mice. nih.gov The study observed a decrease in tumor growth in the treated mice compared to the untreated control group, suggesting the potential of this compound as an anti-tumor agent. nih.gov
Furthermore, in an infection model using Caenorhabditis elegans, hydrazine-based compounds with antifungal properties significantly reduced the mortality of nematodes infected with C. albicans. nih.gov This demonstrates the potential therapeutic efficacy of these compounds in a whole-organism infection model.
Due to a lack of available scientific literature and research data specifically on the chemical compound “this compound” and its derivatives, it is not possible to generate the requested article. Extensive searches have not yielded any preclinical studies, investigations in animal models, or mechanistic analyses for this particular compound.
The requested outline requires detailed information on:
Proof-of-Concept Studies in Animal Models: This necessitates findings from in vivo experiments that demonstrate the biological effects of the compound.
Mechanistic Elucidation of Biological Actions: This requires studies that explain how the compound exerts its effects at a systemic or organismal level.
Target Deconvolution Strategies: This involves research aimed at identifying the specific molecular targets of the compound.
Ligand-Protein Interaction Profiling: This requires data on the binding of the compound to its protein targets.
Without any published research on "this compound," providing scientifically accurate and verifiable content for these sections is impossible. To adhere to the principles of accuracy and avoid generating speculative or fabricated information, this request cannot be fulfilled.
Broader Applications and Future Perspectives in Chemical Research
Applications in Materials Science and Industrial Chemistry
The presence of nitrogen and oxygen atoms, along with a planar aromatic ring system, makes 2,4-dimethylpyrimidine-5-carbohydrazide and its derivatives promising candidates for applications in materials science and industrial chemistry, particularly in the areas of corrosion inhibition and the development of chemosensors.
Corrosion Inhibition Studies
Pyrimidine (B1678525) derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in different corrosive environments. The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (N, O) and the π-electrons of the pyrimidine ring, which act as active centers for interaction with the vacant d-orbitals of the metal.
Schiff bases derived from carbohydrazides, including those with a pyrimidine core, have shown excellent corrosion inhibition properties for mild steel in acidic media. nih.govdoaj.org For instance, studies on related tetrahydropyrimidine-5-carbohydrazide Schiff bases have demonstrated high inhibition efficiencies. nih.govdoaj.org The inhibition mechanism is typically a mixed-type, meaning both anodic and cathodic reactions of corrosion are suppressed. nih.govdoaj.org The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.govdoaj.org
The following table summarizes the performance of a representative carbohydrazide (B1668358) Schiff base derivative in a 15% HCl medium, as determined by electrochemical impedance spectroscopy (EIS).
| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 7.82 | 127.87 | - |
| 25 ppm | 75.14 | 33.26 | 89.59 |
| 50 ppm | 125.88 | 19.85 | 93.78 |
| 100 ppm | 198.65 | 12.58 | 96.06 |
| 150 ppm | 240.55 | 10.39 | 96.75 |
Data adapted from studies on (Z)-N′-(4-hydroxy-3-methoxybenzylidene)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide (MBTC). doaj.org
The data clearly indicates that as the concentration of the inhibitor increases, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. This suggests the formation of a more compact and protective inhibitor film on the metal surface.
Development of Chemosensors and Analytical Probes
The structural motif of this compound makes it a promising scaffold for the design of chemosensors and analytical probes. The carbohydrazide moiety can act as a binding site for metal ions, while the pyrimidine ring can be part of a fluorophore or chromophore system. nih.govrsc.org
For example, a colorimetric sensor based on a carbohydrazide with a pyridyl component has been synthesized for the detection of Fe(II), Co(II), and Cu(II) in aqueous solutions. rsc.org This sensor exhibits a distinct color change in the presence of these metal ions, allowing for their visual detection. rsc.org The binding ratio of the sensor to the metal ions was found to be 2:1. rsc.org
Furthermore, pyrimidine derivatives have been utilized in the development of fluorescent probes. A pyrimidine-based sensor was fabricated into fluorescent organic nanoparticles (FONPs) for the selective detection of the bacterium Pseudomonas aeruginosa. rsc.org The fluorescence intensity of these nanoparticles was enhanced in the presence of the bacteria, with a detection limit of 46 CFU. rsc.org This highlights the potential for developing probes based on this compound for various analytical and bioanalytical applications.
Agronomical Applications
In the field of agriculture, pyrimidine derivatives have shown promise as plant growth regulators. These compounds can influence various physiological processes in plants, leading to enhanced growth and development.
Plant Growth Regulation
Numerous studies have demonstrated the plant growth regulatory effects of pyrimidine derivatives. auctoresonline.orgauctoresonline.orgrajpub.comresearchgate.netresearchgate.netresearchgate.net These compounds have been shown to positively affect both the shoot and root systems of various plants, including wheat and barley. auctoresonline.orgresearchgate.netresearchgate.net The regulatory activity of these synthetic compounds is often comparable to or even exceeds that of natural plant hormones like auxins. auctoresonline.orgauctoresonline.org
The effects of pyrimidine derivatives on plant growth are dependent on their chemical structure and the concentration applied. rajpub.comresearchgate.net For instance, studies on wheat have shown that certain pyrimidine derivatives can significantly increase the average length of shoots and roots. auctoresonline.orgresearchgate.net
The table below presents a comparative analysis of the effect of a pyrimidine derivative on the growth of wheat seedlings.
| Treatment | Average Shoot Length (mm) | Increase over Control (%) | Average Root Length (mm) | Increase over Control (%) |
| Control (Water) | 105.2 | - | 78.4 | - |
| Auxin (IAA) 10⁻⁶M | 135.8 | 29.1 | 102.5 | 30.7 |
| Pyrimidine Derivative №4 10⁻⁶M | 150.5 | 43.1 | 115.6 | 47.4 |
| Pyrimidine Derivative №8 10⁻⁶M | 180.7 | 71.8 | 138.2 | 76.3 |
Data adapted from studies on various pyrimidine derivatives and their effect on wheat (T. aestivum L.) growth. auctoresonline.orgresearchgate.net
These findings suggest that this compound and its analogs could be developed into novel and effective plant growth regulators for improving crop yields.
Theoretical and Methodological Advancements
Computational chemistry plays a crucial role in understanding the properties and potential applications of molecules like this compound. Theoretical models and algorithms provide valuable insights into structure-activity relationships and guide the design of new and improved compounds.
Development of Novel Computational Models and Algorithms
While the development of entirely new computational models specifically for this compound has not been reported, existing computational methods are extensively applied to study this and related compounds. Techniques such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in this regard. nih.govacs.orgresearchgate.netrsc.orgresearchgate.net
Density Functional Theory (DFT) is used to investigate the electronic structure and reactivity of pyrimidine derivatives. researchgate.net These calculations can predict the sites of interaction for corrosion inhibition and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the adsorption process. researchgate.net
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of inhibitor molecules on a metal surface. researchgate.net These simulations can model the adsorption process and the stability of the protective film in a corrosive environment. researchgate.net
3D-QSAR (Quantitative Structure-Activity Relationship) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to correlate the 3D structural features of molecules with their biological or chemical activity. nih.govacs.orgresearchgate.net These models help in understanding which structural modifications would lead to enhanced activity, for instance, in designing more effective plant growth regulators or corrosion inhibitors. nih.govacs.orgresearchgate.net For example, 3D-QSAR studies on 2-pyrimidine carbohydrazides have been used to develop models for their activity as utrophin modulators. nih.govacs.orgresearchgate.net
Advancements in Synthetic Methodologies and Green Chemistry
The synthesis of pyrimidine derivatives, including this compound, has traditionally involved methods that are often accompanied by the use of hazardous solvents and reagents, leading to environmental concerns. rasayanjournal.co.innih.gov In response, the field of green chemistry has introduced a variety of innovative and sustainable techniques aimed at minimizing environmental impact while improving reaction efficiency. kuey.net These modern approaches are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. powertechjournal.com
Key advancements in green synthetic methodologies applicable to this compound focus on reducing waste, lowering energy consumption, and utilizing safer chemicals. rasayanjournal.co.in These methods include microwave-assisted synthesis, which can significantly shorten reaction times and increase yields, and ultrasound-assisted methods that enhance reaction rates and efficiency. rasayanjournal.co.inkuey.net Solvent-free or "grindstone chemistry" techniques represent another significant step forward, offering clean reactions with simple workup procedures by initiating reactions through grinding without the need for harmful solvents. rasayanjournal.co.inresearchgate.net
Furthermore, the use of environmentally benign solvents, such as water or ionic liquids, and the development of recyclable heterogeneous catalysts are central to these greener approaches. rasayanjournal.co.inkuey.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a final product, exemplify the principles of atom economy and process efficiency, making them a highly attractive green synthetic route. rasayanjournal.co.in While specific studies on the green synthesis of this compound are not extensively detailed in the literature, the established green methodologies for the broader pyrimidine class provide a clear framework for developing more sustainable synthetic pathways for this compound.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives
| Feature | Conventional Synthesis | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often uses volatile, hazardous organic solvents (e.g., benzene). researchgate.net | Employs safer solvents like water, ethanol (B145695), or ionic liquids; solvent-free conditions. rasayanjournal.co.inkuey.net |
| Energy Source | Conventional heating (reflux). researchgate.net | Microwave irradiation, ultrasound, mechanochemistry (grinding). rasayanjournal.co.inpowertechjournal.com |
| Catalysts | Often uses homogeneous, non-recyclable acid/base catalysts. researchgate.net | Recyclable heterogeneous catalysts, biocatalysts. kuey.net |
| Reaction Time | Typically longer reaction durations. nih.gov | Significantly reduced reaction times. rasayanjournal.co.in |
| Yield & Purity | Variable yields, may require extensive purification. rasayanjournal.co.in | Often higher yields and simpler product workup. rasayanjournal.co.in |
| Environmental Impact | Generation of hazardous waste and byproducts. kuey.net | Minimal waste generation, reduced environmental footprint. rasayanjournal.co.in |
Future Directions and Emerging Research Avenues for this compound
The future research landscape for this compound is intrinsically linked to the diverse biological activities exhibited by pyrimidine and carbohydrazide derivatives. nih.govnih.gov The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimicrobial, anticancer, antiviral, and anti-inflammatory drugs. nih.govgsconlinepress.comnih.gov The carbohydrazide moiety is also recognized for its role in the development of bioactive compounds, including potential HIV integrase inhibitors. nih.gov
Consequently, a primary future direction for this compound lies in its exploration as a key intermediate for the synthesis of novel, biologically active molecules. researchgate.net Researchers are likely to focus on modifying its structure to create libraries of new derivatives for high-throughput screening against various therapeutic targets. mdpi.com The combination of the pyrimidine core and the carbohydrazide functional group provides a versatile platform for designing compounds that can interact with a range of biological systems. nih.govresearchgate.net
Emerging research avenues may include:
Anticancer Drug Discovery : Given that many pyrimidine derivatives show potent anticancer activity, future studies could involve synthesizing derivatives of this compound and evaluating their efficacy against various cancer cell lines. mdpi.comresearchgate.net
Antimicrobial Agent Development : With the rise of multidrug-resistant pathogens, there is a pressing need for new antimicrobial agents. The pyrimidine nucleus is a common feature in many antimicrobial compounds, suggesting that derivatives of this compound could be promising candidates. nih.govresearchtrend.net
Antiviral Research : The structural similarities to nucleosides and the proven antiviral activity of related pyrimidine compounds make this an important area for investigation. nih.govnih.gov Specifically, designing inhibitors for viral enzymes remains a promising strategy. nih.gov
Computational and Structural Biology : The use of computational modeling and AI-assisted drug design will likely play a significant role in rationally designing novel derivatives of this compound. powertechjournal.commdpi.com These approaches can help predict the binding of these molecules to specific biological targets, thereby streamlining the drug discovery process. mdpi.com
The structural versatility of this compound makes it a valuable scaffold for future medicinal chemistry research, with the potential to contribute to the development of new therapeutic agents for a wide range of diseases. researchgate.netmdpi.com
Table 2: Potential Research Applications for Derivatives of this compound
| Research Area | Rationale | Potential Targets |
|---|---|---|
| Oncology | Pyrimidine analogs are established antimetabolites and kinase inhibitors in cancer therapy. mdpi.comresearchgate.net | Kinases, DNA/RNA synthesis pathways, tumor-specific enzymes. mdpi.com |
| Infectious Diseases | The pyrimidine core is present in numerous antibacterial, antifungal, and antiviral drugs. nih.govnih.gov | Bacterial cell wall synthesis, viral replication enzymes (e.g., integrase, polymerase). nih.gov |
| Inflammatory Disorders | Certain pyrimidine derivatives exhibit anti-inflammatory properties. nih.gov | Cyclooxygenase (COX) enzymes, cytokine signaling pathways. |
| Neurological Disorders | Some pyrimidine-based compounds show activity as CNS depressants or anticonvulsants. nih.gov | Ion channels, neurotransmitter receptors. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
